molecular formula C7H13NO B1420273 Octahydrocyclopenta[b]morpholine CAS No. 1018639-83-2

Octahydrocyclopenta[b]morpholine

Cat. No.: B1420273
CAS No.: 1018639-83-2
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]morpholine is a chemical compound with the empirical formula C7H13NO and a molecular weight of 127.18 . It is used as a reactant in the preparation of novel 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors, which are useful in treating Parkinson’s disease .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string C1CC2NCCOC2C1 . The InChI code for this compound is 1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 127.19 . The IUPAC name for this compound is octahydrocyclopenta[b][1,4]oxazine . The InChI code is 1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 and the InChI key is FVHPPCBSLJVBQR-UHFFFAOYSA-N .

Scientific Research Applications

Morpholine and Its Derivatives in Pharmaceutical Research

  • Morpholine and its derivatives have significant industrial importance and are used in developing therapeutic agents for a broad range of medical ailments. Their feasible physicochemical properties, low cost, and wide availability make them suitable candidates for synthesizing potent drugs (Kumar, Vulichi, & Kapur, 2016).

Structure-Activity Relationship of Morpholine

  • Morpholine is a versatile moiety with a wide range of pharmacological activities. Its ability to enhance potency and modulate pharmacokinetic properties has led to the development of various therapeutic leads (Kumari & Singh, 2020).

Antitumor Activity

  • A study on D-21266, a derivative of Hexadecylphosphocholine, demonstrated high in vitro activity against human cancer cell lines and significant antineoplastic potency in a rodent tumor model (Hilgard et al., 1997).

Synthetic Applications

  • Research on N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones involved the synthesis of these compounds through the opening of the epoxide ring and subsequent treatments, showcasing its synthetic versatility (Mandzhulo et al., 2016).

Transdermal Drug Delivery

  • Ionic liquids, including morpholine derivatives, were studied as enhancers for transdermal drug delivery, showing significant enhancement in permeation levels (Monti et al., 2017).

Morpholine Derivatives in Neurological Diseases

  • Morpholine derivatives are considered viable drug candidates for various neurological diseases, as demonstrated by in vitro and in vivo studies using cell and animal models (Prikhodko, Sysoev, & Okovityi, 2020).

Drug Synthesis and Potency

  • Research on morpholine derivatives, such as PKI-179, highlighted their efficacy and potential as dual phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors (Venkatesan et al., 2010).

Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for Octahydrocyclopenta[b]morpholine are not mentioned in the search results, there is ongoing research into the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . This suggests that there may be future developments in the synthesis and application of this compound and related compounds.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Octahydrocyclopenta[b]morpholine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s potential therapeutic uses.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors influence this compound is currently lacking .

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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